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Introduction
Fura PE-3, also known as Fura-2 Leakage Resistant, is a ratiometric calcium indicator that is

an analog of Fura-2. Its acetoxymethyl (AM) ester form, Fura PE-3/AM, is a cell-permeant dye

that allows for the non-invasive loading of cells. Once inside the cell, intracellular esterases

cleave the AM group, trapping the active Fura PE-3 indicator in the cytosol. A key advantage of

Fura PE-3 is its zwitterionic nature, which significantly reduces its leakage from the cell and

prevents compartmentalization within organelles, making it ideal for long-term calcium imaging

studies.[1] Upon binding to free Ca²⁺, the excitation spectrum of Fura PE-3 shifts, allowing for

the ratiometric measurement of intracellular calcium concentrations, which minimizes issues

such as uneven dye loading, photobleaching, and variations in cell thickness.

These application notes provide a detailed protocol for loading Fura PE-3/AM into cells for the

measurement of intracellular calcium dynamics, particularly in the context of G-protein coupled

receptor (GPCR) signaling.

Principle of Fura PE-3/AM Loading and Calcium
Measurement
The loading of Fura PE-3/AM into cells is a multi-step process that relies on the chemical

properties of the AM ester.
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Caption: Workflow of Fura PE-3/AM loading and activation.
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Quantitative Data Summary
The following tables summarize the key quantitative parameters for the successful loading of

Fura PE-3/AM into cells. These values are based on established protocols for the closely

related Fura-2/AM and should be optimized for each specific cell type and experimental

condition.[1][2][3][4]

Table 1: Reagent and Solution Concentrations

Reagent
Stock Solution
Concentration

Working
Concentration

Purpose

Fura PE-3/AM
1-10 mM in anhydrous

DMSO

1-5 µM in

physiological buffer
Calcium Indicator

Pluronic® F-127
20% (w/v) in

anhydrous DMSO
0.02-0.04% (v/v)

Aids in dispersing the

AM ester in aqueous

solution

Probenecid
250 mM in aqueous

solution
1-2.5 mM

Anion-exchange

inhibitor to reduce dye

leakage

Table 2: Incubation Parameters

Parameter Recommended Range Notes

Incubation Time 15-60 minutes
Optimal time depends on cell

type.

Incubation Temperature 20-37°C
Lower temperatures may

reduce compartmentalization.

De-esterification Time 20-30 minutes

Allows for complete cleavage

of the AM ester by intracellular

esterases.
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I. Preparation of Reagents and Solutions
A. Fura PE-3/AM Stock Solution (1-10 mM)

Prepare the Fura PE-3/AM stock solution in high-quality, anhydrous dimethyl sulfoxide

(DMSO).[1][2]

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C, protected from light and moisture. AM esters are susceptible to

hydrolysis.[1]

B. Pluronic® F-127 Stock Solution (20% w/v)

Dissolve Pluronic® F-127 in high-quality, anhydrous DMSO.

Store at room temperature. Do not freeze.

C. Probenecid Stock Solution (250 mM)

Dissolve probenecid in a suitable aqueous buffer. The addition of NaOH may be necessary

to fully dissolve the powder.

Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

D. Loading Buffer

Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution

(HBSS) or a HEPES-buffered saline).

The buffer should be serum-free and should not contain primary or secondary amines (e.g.,

Tris) as they can cleave the AM esters.[1]

II. Cell Loading Protocol
This protocol is a general guideline and should be optimized for your specific cell type and

experimental setup.
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Cell Preparation: Culture cells on coverslips or in a multi-well plate to the desired confluency

(typically 70-90%).

Prepare Loading Solution:

For a final Fura PE-3/AM concentration of 5 µM and a Pluronic® F-127 concentration of

0.04%, first mix equal volumes of the Fura PE-3/AM stock solution and the 20% Pluronic®

F-127 stock solution.

Vortex the mixture thoroughly.

Dilute this mixture into the pre-warmed physiological buffer to achieve the final desired

concentration.

If using probenecid, add it to the loading solution at this stage to a final concentration of 1-

2.5 mM.[2][3]

Cell Loading:

Remove the culture medium from the cells.

Wash the cells once with the pre-warmed physiological buffer.

Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected

from light.[1] The optimal time and temperature should be determined empirically.

Wash and De-esterification:

Remove the loading solution.

Wash the cells two to three times with the pre-warmed physiological buffer (containing

probenecid if used during loading) to remove any extracellular dye.

Add fresh physiological buffer (with probenecid if applicable) and incubate the cells for an

additional 20-30 minutes at the same temperature to allow for complete de-esterification of

the Fura PE-3/AM inside the cells.[2]

Calcium Imaging:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.abpbio.com/wp-content/uploads/2017/12/C224.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-fura-2-am-cas-108964-32-5-version-354903840c.pdf
https://www.interchim.fr/ft/A/AM603A.pdf
https://www.abpbio.com/wp-content/uploads/2017/12/C224.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The cells are now loaded with Fura PE-3 and are ready for calcium imaging.

Measure the fluorescence emission at approximately 510 nm, with excitation alternating

between 340 nm (calcium-bound) and 380 nm (calcium-free).

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to

the intracellular calcium concentration.

Signaling Pathway Visualization: GPCR-Mediated
Calcium Release
Fura PE-3 is commonly used to measure changes in intracellular calcium concentration

following the activation of G-protein coupled receptors (GPCRs), specifically those that couple

to the Gq alpha subunit.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GPCR (Gq) Signaling Pathway

Ligand
(e.g., Acetylcholine)

GPCR
(e.g., M1 Muscarinic Receptor)

Gq Protein
(α, β, γ subunits)

activates

Phospholipase C (PLC)

activates

PIP₂

cleaves

IP₃

DAG

IP₃ Receptor

binds to

Protein Kinase C (PKC)

activates

Endoplasmic Reticulum (ER)

Ca²⁺ Release

opens

activates

Downstream Cellular Responses

initiates

phosphorylates targets

Click to download full resolution via product page

Caption: GPCR-mediated intracellular calcium release pathway.
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Troubleshooting
Problem Possible Cause Suggested Solution

Low Fluorescence Signal

- Inefficient dye loading-

Insufficient de-esterification-

Photobleaching

- Optimize Fura PE-3/AM

concentration and incubation

time.- Ensure the use of

Pluronic® F-127.- Increase de-

esterification time.- Reduce

excitation light intensity or

exposure time.

High Background

Fluorescence

- Incomplete removal of

extracellular dye- Cell death

- Ensure thorough washing

after loading.- Use probenecid

to reduce leakage.- Check cell

viability before and after

loading.

Uneven Cell Loading
- Inhomogeneous dye solution-

Poor cell health

- Ensure the loading solution is

well-mixed.- Use healthy,

evenly distributed cells.

Rapid Signal Decrease - Dye leakage

- Use probenecid.- Confirm

you are using the leakage-

resistant Fura PE-3.

No Response to Stimulus

- Cells are not responsive-

Intracellular dye concentration

is too high, buffering calcium

- Use a positive control to

confirm cell responsiveness.-

Reduce the loading

concentration of Fura PE-

3/AM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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